N-[4-(3-Phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]prop-2-enamide
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Overview
Description
N-[4-(3-Phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]prop-2-enamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a triazole ring, a cyclohexyl group, and a prop-2-enamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-Phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]prop-2-enamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.
Attachment of the Cyclohexyl Group: The cyclohexyl group is introduced through a Friedel-Crafts alkylation reaction, where cyclohexyl halides react with the triazole ring in the presence of a Lewis acid catalyst.
Formation of the Prop-2-enamide Moiety: The final step involves the reaction of the intermediate compound with acryloyl chloride in the presence of a base such as triethylamine to form the prop-2-enamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-Phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
N-[4-(3-Phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of N-[4-(3-Phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]prop-2-enamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways.
Pathways Involved: It may modulate signaling pathways, leading to altered cellular responses such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(3-Phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]acetamide
- N-[4-(3-Phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]but-2-enamide
Uniqueness
N-[4-(3-Phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]prop-2-enamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its triazole ring and prop-2-enamide moiety provide versatility in chemical synthesis and potential therapeutic applications.
Properties
IUPAC Name |
N-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-2-15(22)18-14-10-8-13(9-11-14)17-19-16(20-21-17)12-6-4-3-5-7-12/h2-7,13-14H,1,8-11H2,(H,18,22)(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOXPHRTUUDNPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCC(CC1)C2=NC(=NN2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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